molecular formula C17H14BrNO3S B2474964 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034404-24-3

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No. B2474964
CAS RN: 2034404-24-3
M. Wt: 392.27
InChI Key: MZNIWZCZGNRIOA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has methoxy (-OCH3), bromo (-Br), thiophene, and furan groups attached to it. These groups could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the bromo, methoxy, thiophene, and furan groups add to the complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. The presence of the thiophene and furan rings could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo group is quite heavy, which could increase the compound’s molecular weight . The presence of the polar amide and methoxy groups could also influence its solubility .

Scientific Research Applications

Antidiabetic Activity

2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: (a derivative of our compound) has been identified as an antidiabetic agent. It plays a role in the development of Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus .

Anti-Inflammatory and Analgesic Properties

The compound’s indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibit both anti-inflammatory and analgesic activities. These derivatives have shown promise in preclinical studies .

Thiophene-Containing Compounds

Thiophene nucleus-containing compounds, including our compound, have demonstrated various activities:

Imidazole Core and Its Pharmacological Significance

Our compound contains an imidazole core, which is a five-membered heterocyclic moiety. Imidazole derivatives exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiallergic, antipyretic, antiviral, antioxidant, antiamoebic, antihelmintic, antifungal, and ulcerogenic effects. Commercially available drugs containing the 1,3-diazole ring (imidazole) include clemizole, etonitazene, omeprazole, and metronidazole, among others .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-bromo-5-methoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide may also interact with various biological targets.

Mode of Action

The negative charges gathered around certain atoms in similar structures indicate possible nucleophilic attack sites . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound might also have antiviral effects.

properties

IUPAC Name

2-bromo-5-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-21-11-4-6-14(18)13(9-11)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIWZCZGNRIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

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